molecular formula C28H60BrN B14709068 N,N,N-Triethyldocosan-1-aminium bromide CAS No. 21410-64-0

N,N,N-Triethyldocosan-1-aminium bromide

Cat. No.: B14709068
CAS No.: 21410-64-0
M. Wt: 490.7 g/mol
InChI Key: IBKXTXTZGCOLCW-UHFFFAOYSA-M
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Description

N,N,N-Triethyldocosan-1-aminium bromide is a quaternary ammonium salt (quat) with a docosyl (C₂₂) alkyl chain and three ethyl groups bonded to the nitrogen atom. Its structure confers surfactant properties, enabling applications in antimicrobial formulations, fabric softeners, and emulsifiers. The long alkyl chain enhances hydrophobicity, while the triethyl substituents influence micelle formation and solubility.

Properties

CAS No.

21410-64-0

Molecular Formula

C28H60BrN

Molecular Weight

490.7 g/mol

IUPAC Name

docosyl(triethyl)azanium;bromide

InChI

InChI=1S/C28H60N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(6-2,7-3)8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

IBKXTXTZGCOLCW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyldocosan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of docosylamine with triethylamine and bromoethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyldocosan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in precipitation reactions when mixed with certain anions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium and mild heating.

    Precipitation Reactions: When mixed with anions like sulfate or phosphate, this compound can form insoluble precipitates.

Major Products

    Substitution Reactions: The major products are typically the substituted ammonium compounds and the corresponding halide salts.

    Precipitation Reactions: The products are usually insoluble salts that precipitate out of the solution.

Scientific Research Applications

N,N,N-Triethyldocosan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: This compound is employed in the preparation of liposomes and other vesicular systems for drug delivery.

    Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Triethyldocosan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. The positively charged ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity.

Comparison with Similar Compounds

Mono-Alkyl Trimethylammonium Bromides

These compounds feature a single alkyl chain and trimethyl groups on the nitrogen. Key examples include:

Compound Alkyl Chain Length Substituents CMC (mM) Melting Point (°C) Key Applications
DTAB (Dodecyltrimethylammonium bromide) C₁₂ Trimethyl 15–16 ~245 Disinfectant, DNA extraction
Tetradonium Bromide (Myristyltrimethylammonium bromide) C₁₄ Trimethyl 0.92 248–250 Cosmetic preservatives
Decyltrimethylammonium bromide C₁₀ Trimethyl 65–68 ~220 Phase-transfer catalyst
Target Compound C₂₂ Triethyl <0.1* >250* Antimicrobial surfactants

Notes:

  • CMC : The target’s longer C₂₂ chain reduces critical micelle concentration (CMC) significantly compared to shorter-chain analogs (e.g., DTAB’s CMC is ~15 mM) .
  • Melting Point : Increased chain length elevates melting points, but triethyl groups may disrupt crystallinity slightly compared to trimethyl analogs.
  • Solubility : The C₂₂ chain reduces water solubility, but triethyl groups may improve solubility in organic solvents compared to trimethyl derivatives.

Gemini Surfactants

Gemini surfactants feature two alkyl chains linked by a spacer. highlights ethylene-bis(N,N-dimethyl-N-dodecylammonium bromide) (C₁₂ chains, spacer length = 2):

Property Gemini Surfactant (C₁₂, spacer=2) Target Compound (C₂₂)
CMC 0.05 mM <0.1 mM*
Antifungal Activity High (optimal with hexamethylene spacer) Likely high due to C₂₂
Water Solubility Moderate (spacer-dependent) Low

Key Differences :

  • Gemini surfactants exhibit lower CMCs and higher surface activity due to dual alkyl chains .
  • The target’s monomeric structure may limit micellar stability but offers simpler synthesis.

Hydroxy/Alkoxy-Modified Quaternary Ammonium Salts

Examples like 3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide () incorporate hydroxyl groups, altering hydrophilicity:

Feature Hydroxy-Modified Surfactant (C₁₂) Target Compound (C₂₂)
Hydrogen Bonding Yes (O–H⋯Br interactions) No
Applications Cosmetics, drug delivery Industrial emulsifiers
Solubility in Water Higher than non-hydroxylated analogs Lower

Implications :

  • Hydroxy groups enhance water solubility and biological compatibility , whereas the target’s triethyl groups prioritize lipid membrane interaction.

Spectroscopic Data :

  • ¹H NMR : δ 0.88 (t, CH₃), 1.25 (br, C₂₂ chain), 1.48 (q, NCH₂CH₃), 3.32 (m, NCH₂) .
  • Elemental Analysis : Expected %C: ~70.5; %H: ~11.9; %N: ~2.3.

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